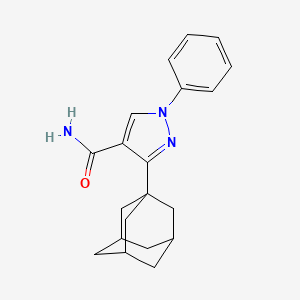
5-bromo-N-(2-propoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-propoxyphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPFA and has a molecular formula of C14H15BrNO2. It is a white crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of BPFA is not yet fully understood. However, studies have suggested that BPFA induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key proteins involved in the apoptotic pathway. BPFA has also been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects. Studies have shown that BPFA can inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, BPFA has been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. However, further studies are needed to fully understand the biochemical and physiological effects of BPFA.
Vorteile Und Einschränkungen Für Laborexperimente
BPFA has several advantages for lab experiments. It is relatively easy to synthesize and has potent anticancer activity against various cancer cell lines. However, BPFA also has some limitations. It is not yet fully understood how BPFA induces apoptosis in cancer cells, and further studies are needed to elucidate its mechanism of action fully.
Zukünftige Richtungen
There are several future directions for research on BPFA. One of the significant areas of research is to determine the mechanism of action of BPFA fully. Additionally, further studies are needed to evaluate the efficacy of BPFA in vivo and to determine its toxicity profile. Moreover, research can also focus on developing derivatives of BPFA with improved anticancer activity and reduced toxicity. Finally, BPFA can also be evaluated for its potential applications in other fields, such as drug delivery and imaging.
Conclusion:
In conclusion, BPFA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its anticancer activity and has shown promising results. However, further studies are needed to fully understand the mechanism of action of BPFA and to evaluate its efficacy and toxicity in vivo. BPFA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on BPFA, and it is an exciting area of research that holds great promise for the future.
Synthesemethoden
BPFA can be synthesized using various methods, including the reaction of 5-bromo-2-furancarboxylic acid with 2-propoxyaniline in the presence of a coupling reagent. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 2-propoxyaniline in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
BPFA has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of BPFA is in the field of cancer research. Studies have shown that BPFA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BPFA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-propoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-2-9-18-11-6-4-3-5-10(11)16-14(17)12-7-8-13(15)19-12/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFZJGLOOJAGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5377375.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)
![2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-2-naphthylacetamide](/img/structure/B5377432.png)
![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B5377463.png)